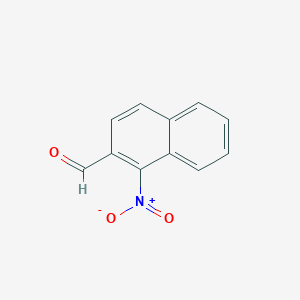

1-Nitro-2-naphthaldehyde

Übersicht

Beschreibung

Synthesis Analysis

1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. A novel synthesis pathway includes the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclisation to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, indicating the compound's versatility in forming complex heterocyclic structures (Paraskevi Supsana, P. Tsoungas, G. Varvounis, 2000).

Molecular Structure Analysis

The molecular structure of 1-Nitro-2-naphthaldehyde and its derivatives has been extensively studied to understand its reactivity and interaction patterns. Studies on nitroaniline derivatives of 2-oxo-1-naphthylideneamines have revealed insights into tautomeric equilibria influenced by nitro group introduction, highlighting the compound's structural versatility and its implications for molecular self-assembly and stabilization of various tautomers in solution and solid state (Z. Popović et al., 2004).

Chemical Reactions and Properties

1-Nitro-2-naphthaldehyde participates in numerous chemical reactions, forming a variety of heterocyclic compounds. For example, reactions with α-functionalized ketones yield 2-substituted naphtho[1,2-d][1,3]oxazoles, showcasing its reactivity towards synthesizing complex organic frameworks (N. Aljaar et al., 2013).

Physical Properties Analysis

The physical properties of 1-Nitro-2-naphthaldehyde, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material development. Research has focused on its photorearrangement mechanisms for applications in optical storage, demonstrating the compound's significant role in material science and photophysics (A. Dvornikov et al., 1998).

Wissenschaftliche Forschungsanwendungen

Application 1: Determination of Alkylhydrazines in Surface Water

- Summary of the Application : 1-Nitro-2-naphthaldehyde (NNA) is used in a method for determining the levels of alkylhydrazines in surface water. Alkylhydrazines are widely used in industrial fields and are likely to be discharged into wastewater and enter aquatic environments .

- Methods of Application or Experimental Procedures : This method is based on the derivatization of alkylhydrazines with NNA in water. A derivatization reagent dosage of 0.5 mg NNA, a pH of 2, and a reaction time of 30 min at 40°C were determined to be the optimal conditions for Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) detection. The derivatives were injected into the LC system without additional extraction or purification steps .

- Results or Outcomes : The proposed method was used under optimized conditions to detect alkylhydrazines in surface water, with the limit of quantification found to be 0.01–0.03 μg/L. The accuracy ranged from 91.0 to 106.0%, and the precision, expressed as the relative standard deviation, was less than 10%. Of the five alkylhydrazines, only N, N-dimethyl hydrazine was detected in the real samples at a concentration range of 0.010–0.041 μg/L .

Application 2: Preparation of Organic Compounds

- Summary of the Application : 1-Nitro-2-naphthaldehyde (NAA) is used in the preparation of organic compounds. It is particularly useful in the synthesis of certain types of propanoates .

- Methods of Application or Experimental Procedures : NAA is used to prepare the precursors required for the preparation of 3-acetoxy-2-methylene-3-(1-nitronaphth-2-yl)propanoate and ethyl 3-acetoxy-2-methylene-3-(1-nitronaphth-2-yl)propanoate . The specific experimental procedures and technical details are not provided in the source.

Application 3: Transformation into Nitroso Acid

Eigenschaften

IUPAC Name |

1-nitronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMHJNMEFIADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

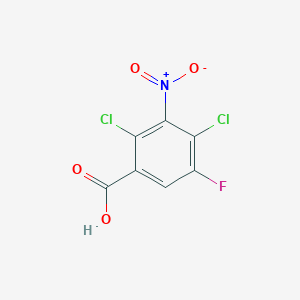

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404435 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-2-naphthaldehyde | |

CAS RN |

101327-84-8 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)

![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)